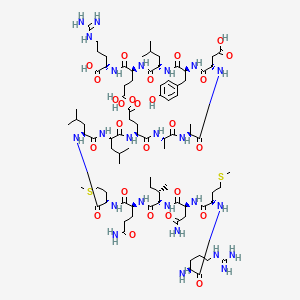

H-Arg-Met-Asn-Ile-Gln-Met-Leu-Leu-Glu-Ala-Ala-Asp-Tyr-Leu-Glu-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mad1 (6-21) is a peptide fragment derived from the Mad1 protein, specifically encompassing residues 6 to 21. This fragment exhibits a binding affinity towards the mammalian Sin3A PAH2 domain, with a dissociation constant (Kd) value of approximately 29 nM . The Mad1 protein plays a crucial role in the spindle assembly checkpoint (SAC), which monitors chromosome attachment to spindle microtubules and prevents cells from starting anaphase until the spindle is properly built .

Preparation Methods

Mad1 (6-21) can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is typically synthesized on a resin, and the amino acids are sequentially added to the growing peptide chain. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and the deprotection steps are carried out using trifluoroacetic acid (TFA). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Mad1 (6-21) primarily interacts with the PAH2 domain of Sin3A through hydrophobic interactions and the formation of an amphipathic α-helix . The peptide does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to bind to specific protein domains and modulate their activity. The major product formed from this interaction is the Mad1 (6-21)-PAH2 complex, which plays a role in regulating gene expression and cell cycle progression .

Scientific Research Applications

Mad1 (6-21) has several scientific research applications, particularly in the fields of cell biology and cancer research. It is used to study the spindle assembly checkpoint and its role in maintaining chromosomal stability during cell division . Additionally, Mad1 (6-21) is used to investigate the interactions between Mad1 and Sin3A, which are important for understanding the regulation of gene expression and the development of cancer . The peptide is also utilized in structural biology studies to elucidate the molecular mechanisms of protein-protein interactions .

Mechanism of Action

Mad1 (6-21) exerts its effects by binding to the PAH2 domain of Sin3A, forming a stable complex. This interaction is mediated by the formation of an amphipathic α-helix in the Mad1 (6-21) peptide, which interacts with the hydrophobic pocket of the PAH2 domain . The binding of Mad1 (6-21) to Sin3A modulates the activity of Sin3A, which in turn regulates gene expression and cell cycle progression . The molecular targets involved in this pathway include the spindle assembly checkpoint proteins and the anaphase-promoting complex/cyclosome (APC/C) .

Comparison with Similar Compounds

Mad1 (6-21) is unique in its ability to specifically bind to the PAH2 domain of Sin3A with high affinity. Similar compounds include other peptide fragments derived from the Mad1 protein, such as Mad1 (1-5) and Mad1 (22-50), which may also interact with Sin3A but with different binding affinities and specificities . Additionally, other spindle assembly checkpoint proteins, such as Mad2 and BubR1, play similar roles in regulating cell division but have distinct molecular targets and mechanisms of action .

Properties

Molecular Formula |

C84H140N24O26S2 |

|---|---|

Molecular Weight |

1966.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C84H140N24O26S2/c1-13-43(8)66(108-80(131)59(38-62(87)111)107-73(124)52(28-32-135-11)96-69(120)48(85)16-14-30-92-83(88)89)81(132)100-49(22-25-61(86)110)71(122)99-53(29-33-136-12)74(125)103-57(36-42(6)7)77(128)104-55(34-40(2)3)75(126)97-50(23-26-63(112)113)70(121)95-44(9)67(118)94-45(10)68(119)102-60(39-65(116)117)79(130)106-58(37-46-18-20-47(109)21-19-46)78(129)105-56(35-41(4)5)76(127)98-51(24-27-64(114)115)72(123)101-54(82(133)134)17-15-31-93-84(90)91/h18-21,40-45,48-60,66,109H,13-17,22-39,85H2,1-12H3,(H2,86,110)(H2,87,111)(H,94,118)(H,95,121)(H,96,120)(H,97,126)(H,98,127)(H,99,122)(H,100,132)(H,101,123)(H,102,119)(H,103,125)(H,104,128)(H,105,129)(H,106,130)(H,107,124)(H,108,131)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |

InChI Key |

ZBAJHFNGYUVVPZ-ZJZZMTSFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.